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Abstract
4-Fluoro-3-hydroxybenzoic acid is a versatile fluorinated aromatic carboxylic acid that has

garnered significant interest in medicinal chemistry and organic synthesis. Its unique structural

features, including a fluorine atom, a hydroxyl group, and a carboxylic acid moiety on a

benzene ring, make it a valuable building block for the development of novel therapeutic agents

and other bioactive molecules. This technical guide provides an in-depth overview of the

potential research applications of 4-Fluoro-3-hydroxybenzoic acid, with a focus on its role in

the synthesis of enzyme inhibitors and as a key intermediate in the production of

pharmaceuticals such as Acoramidis. This document summarizes key quantitative data, details

experimental protocols where available, and provides visualizations of synthetic pathways and

logical relationships to facilitate further research and development.

Chemical Properties and Synthesis
4-Fluoro-3-hydroxybenzoic acid is a white to off-white crystalline solid with a molecular

formula of C₇H₅FO₃ and a molecular weight of 156.11 g/mol .[1] It exhibits limited solubility in

water but is more soluble in polar organic solvents like ethanol, methanol, and dimethyl

sulfoxide.[1]
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Several synthetic routes for 4-Fluoro-3-hydroxybenzoic acid have been reported. A common

method involves the Kolbe–Schmitt carboxylation of 4-fluorophenol.

Table 1: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid via Kolbe–Schmitt Carboxylation

Starting
Material

Reagents
Reaction
Conditions

Yield Reference

4-Fluorophenol

1. KOH, CO₂ 2.

Concentrated

H₂SO₄

1. 40–60 °C, 2 h

2. Reflux at 110–

120 °C, 4 h

73% [2]

A patent describes a two-step synthesis starting from fluorobenzene, which is first converted to

4-fluorophenol and then carboxylated to yield 3-hydroxy-4-fluorobenzoic acid.[2]

Experimental Protocol: Synthesis from 4-Fluorophenol
Materials:

4-Fluorophenol (15g)

Potassium hydroxide (11.2g)

Distilled water (50mL)

Carbon dioxide gas

Concentrated sulfuric acid (0.98 mol/L, 20mL)

Ethyl acetate

Saturated sodium chloride solution

Anhydrous sodium sulfate

Procedure:
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In a four-necked reaction flask, dissolve 15g of 4-fluorophenol and 11.2g of potassium

hydroxide in 50mL of distilled water at 20°C.

Heat the mixture to 40-60°C and introduce carbon dioxide gas for 2 hours.

After 2 hours, stop the flow of carbon dioxide.

Add 20mL of 0.98 mol/L concentrated sulfuric acid dropwise to the reaction flask over 5

minutes while stirring.

Immediately raise the temperature to 110-120°C and reflux for 4 hours.

After reflux, cool the reaction mixture to room temperature.

Perform a liquid-liquid extraction with ethyl acetate.

Combine the organic phases and wash three times with a saturated sodium chloride

solution.

Dry the organic phase with anhydrous sodium sulfate.

Evaporation of the solvent yields 10.96g of 3-hydroxy-4-fluorobenzoic acid (73.1% yield).[2]
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Step 1: Formation of 4-Fluorophenol

Step 2: Kolbe-Schmitt Carboxylation
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Dilute H₂SO₄, Na₂SO₃, NaOH

Carboxylation

1. KOH, CO₂

2. H₂SO₄, Reflux

4-Fluoro-3-hydroxybenzoic acid
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Application in Drug Development
Intermediate in the Synthesis of Acoramidis
4-Fluoro-3-hydroxybenzoic acid is a crucial intermediate in the synthesis of Acoramidis, a

transthyretin stabilizer used for the treatment of transthyretin amyloidosis (ATTR).[3]

Acoramidis works by stabilizing the tetrameric structure of transthyretin, preventing its

dissociation into monomers that can misfold and form amyloid fibrils.
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4-Fluoro-3-hydroxybenzoic acid
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Synthesis of
4-fluoro-3-methoxybenzonitrile

(Intermediate)

Hydrolysis and Demethylation

Coupling with pyrazole derivative

Acoramidis

Click to download full resolution via product page

Precursor for Enzyme Inhibitors: β-Arylsulfotransferase
IV (β-AST-IV)
4-Fluoro-3-hydroxybenzoic acid serves as a starting material for the synthesis of potent

inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in the metabolism of

various xenobiotics and endogenous compounds.[1] Derivatives of 4-Fluoro-3-
hydroxybenzoic acid have been designed to bind to the active site of β-AST-IV, thereby

blocking its function.

Notable examples of such inhibitors include purine derivatives:
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6-(2-(N-4-fluoro-3-hydroxybenzoylamino)ethylamino)purine

6-(12-(N-4-fluoro-3-hydroxybenzoylamino)dodecylamino)purine

While specific IC₅₀ values for these particular compounds are not readily available in the

searched literature, related studies on sulfotransferase inhibitors have reported compounds

with Kᵢ values in the nanomolar range, highlighting the potential for developing highly potent

inhibitors from this scaffold.

Experimental Protocol: General Synthesis of β-AST-IV
Inhibitors
The synthesis of these purine-based inhibitors typically involves the coupling of 4-Fluoro-3-
hydroxybenzoic acid with an appropriate amine-substituted purine derivative.

Reagents:

4-Fluoro-3-hydroxybenzoic acid

Amine-substituted purine (e.g., 6-((2-aminoethyl)amino)purine)

Coupling agent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

(HBTU)

Base (e.g., Diisopropylethylamine - DIPEA)

Solvent (e.g., Dimethylformamide - DMF)

General Procedure:

Dissolve 4-Fluoro-3-hydroxybenzoic acid in an appropriate solvent such as DMF.

Add the coupling agent (HBTU) and a base (DIPEA) to the solution and stir for a few minutes

to activate the carboxylic acid.

Add the amine-substituted purine derivative to the reaction mixture.
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Stir the reaction at room temperature for several hours until completion, monitored by a

suitable technique like TLC or LC-MS.

Upon completion, the reaction mixture is typically worked up by extraction and purified by

chromatography to yield the desired inhibitor.

4-Fluoro-3-hydroxybenzoic acid
+

Amine-substituted purine

Carboxylic Acid Activation
(HBTU, DIPEA in DMF)

Amide Bond Formation

Reaction Workup
(Extraction)

Purification
(Chromatography)

β-AST-IV Inhibitor
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Potential Antimicrobial Applications
While specific studies on the antimicrobial activity of 4-Fluoro-3-hydroxybenzoic acid and its

direct derivatives are limited in the currently available literature, the broader class of

hydroxybenzoic acid derivatives has been investigated for antibacterial and antifungal

properties. For instance, other p-hydroxybenzoic acid derivatives have demonstrated activity

against various pathogens.

Table 2: Antimicrobial Activity of Related Hydroxybenzoic Acid Derivatives (for reference)

Compound Class Organism Activity (MIC/IC₅₀) Reference

p-Hydroxybenzoic

acid derivatives

Colletotrichum

gloeosporioides,

Alternaria alternata,

Alteranria brassicae

MIC: 31.2 µg/ml (for a

specific derivative)
[4]

4-hydroxybenzoic acid

Gram-positive and

some Gram-negative

bacteria

IC₅₀: 160 µg/ml [5]

Further research is warranted to explore the potential of 4-Fluoro-3-hydroxybenzoic acid and

its derivatives as novel antimicrobial agents. The presence of the fluorine atom may enhance

the biological activity and pharmacokinetic properties of such compounds.

Future Research Directions
4-Fluoro-3-hydroxybenzoic acid presents a promising scaffold for the development of new

chemical entities with therapeutic potential. Future research could focus on:

Synthesis of Novel Derivatives: Exploration of diverse synthetic modifications of the hydroxyl

and carboxylic acid groups to create libraries of novel compounds.

Quantitative Biological Evaluation: Systematic screening of these derivatives for inhibitory

activity against a broader range of enzymes and for antimicrobial properties, including

determination of IC₅₀ and Minimum Inhibitory Concentration (MIC) values.
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Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the

chemical structure of the derivatives and their biological activity to guide the design of more

potent and selective compounds.

Pharmacokinetic and Toxicological Profiling: In-depth analysis of the absorption, distribution,

metabolism, excretion, and toxicity (ADMET) properties of promising lead compounds.

Conclusion
4-Fluoro-3-hydroxybenzoic acid is a valuable and versatile building block in medicinal

chemistry. Its established role in the synthesis of the transthyretin stabilizer Acoramidis and its

potential as a precursor for potent enzyme inhibitors underscore its significance in drug

discovery. While further research is needed to fully elucidate its antimicrobial potential and to

quantify the biological activity of its derivatives, the existing data strongly suggest that 4-
Fluoro-3-hydroxybenzoic acid will continue to be a molecule of high interest for the

development of novel therapeutics. This guide provides a foundational understanding for

researchers and scientists to explore and unlock the full potential of this promising chemical

entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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